molecular formula C15H17AsN2O4 B14672985 {4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid CAS No. 38520-07-9

{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid

Cat. No.: B14672985
CAS No.: 38520-07-9
M. Wt: 364.23 g/mol
InChI Key: OIEFDKMPKDBKBC-UHFFFAOYSA-N
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Description

{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexadienone core, a hydrazinyl group, and an arsonic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid typically involves multiple steps, starting with the preparation of the cyclohexadienone coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the arsonic acid moiety.

    Reduction: Reduction reactions can modify the cyclohexadienone core or the arsonic acid group.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the arsonic acid, while substitution reactions can produce a range of hydrazinyl derivatives.

Scientific Research Applications

{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}phosphonic acid: Similar structure but with a phosphonic acid group instead of an arsonic acid group.

    {4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}boronic acid: Contains a boronic acid group, offering different reactivity and applications.

Uniqueness

This uniqueness makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

38520-07-9

Molecular Formula

C15H17AsN2O4

Molecular Weight

364.23 g/mol

IUPAC Name

[4-[(2-hydroxy-5-propylphenyl)diazenyl]phenyl]arsonic acid

InChI

InChI=1S/C15H17AsN2O4/c1-2-3-11-4-9-15(19)14(10-11)18-17-13-7-5-12(6-8-13)16(20,21)22/h4-10,19H,2-3H2,1H3,(H2,20,21,22)

InChI Key

OIEFDKMPKDBKBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O

Origin of Product

United States

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